2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene
Description
2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene is an organic compound characterized by its complex aromatic structure
Properties
IUPAC Name |
2-[5-(2,6-dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-14-10-18(22(24)25)11-15(2)20(14)28-8-6-5-7-9-29-21-16(3)12-19(23(26)27)13-17(21)4/h10-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWBTSMOYQOVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCCOC2=C(C=C(C=C2C)[N+](=O)[O-])C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol. This intermediate is then reacted with 1-bromopentane under basic conditions to form 2,6-dimethyl-4-nitrophenoxy-pentane. The final step involves the coupling of this intermediate with 1,3-dimethyl-5-nitrobenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The phenoxy and pentoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and pentoxy groups may enhance the compound’s ability to penetrate biological membranes, facilitating its effects on target pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-nitrophenol
- 1,3-Dimethyl-5-nitrobenzene
- 2,6-Dimethyl-4-nitrophenoxy-pentane
Uniqueness
2-[5-(2,6-Dimethyl-4-nitrophenoxy)pentoxy]-1,3-dimethyl-5-nitrobenzene is unique due to its specific combination of functional groups and aromatic rings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
